2-(6-Methoxynaphthalen-2-yl)phenylamine

Description

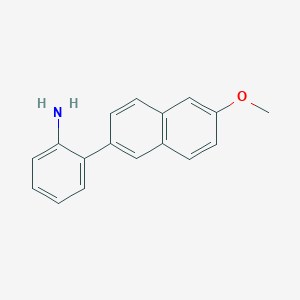

2-(6-Methoxynaphthalen-2-yl)phenylamine is a phenylamine derivative featuring a methoxynaphthalene substituent. The compound’s core structure consists of a naphthalene ring substituted with a methoxy group at position 6 and an amine-linked phenyl group at position 2. This scaffold is chemically versatile, serving as a precursor for pharmaceuticals, polymer stabilizers, and bioactive molecules. For example, naproxen derivatives (e.g., 2-(6-methoxynaphthalen-2-yl)propanoic acid) are non-steroidal anti-inflammatory drugs (NSAIDs), and modifications of this structure often target enhanced pharmacokinetic or therapeutic properties .

Properties

Molecular Formula |

C17H15NO |

|---|---|

Molecular Weight |

249.31 g/mol |

IUPAC Name |

2-(6-methoxynaphthalen-2-yl)aniline |

InChI |

InChI=1S/C17H15NO/c1-19-15-9-8-12-10-14(7-6-13(12)11-15)16-4-2-3-5-17(16)18/h2-11H,18H2,1H3 |

InChI Key |

ATNSDYVFLLHUQI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C3=CC=CC=C3N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and derivatives of 2-(6-Methoxynaphthalen-2-yl)phenylamine include:

Key Research Findings

Pharmacological Modifications

- Amide vs. Ester Linkages : Amide derivatives (e.g., N-diphenylethylpropanamide) exhibit prolonged metabolic stability compared to ester-linked analogs due to resistance to esterase hydrolysis .

- Stereochemical Effects : Enantiomeric carvacrol-naproxen esters (CD2/CD3) showed divergent bioactivities, underscoring the importance of chirality in drug design .

Material Science Insights

- Metal-Dependent Stabilization: The photostabilizing efficiency of bis-propanoate complexes correlates with metal electronegativity, with Ni²⁺ (highest electronegativity) providing the strongest UV absorption and radical scavenging .

Structural Characterization

- Analytical Techniques : Derivatives were characterized via ¹H/¹³C NMR, IR, UV-Vis, and HRMS, confirming structural integrity. For example, the morpholine derivative’s crystal structure was resolved using SHELX software .

Preparation Methods

Suzuki-Miyaura Cross-Coupling with Protected Aniline Derivatives

The most robust method involves a Suzuki-Miyaura cross-coupling between 2-(6-methoxynaphthalen-2-yl)boronate esters and halogenated aniline precursors. This approach, adapted from the synthesis of analogous naphthalene derivatives, proceeds via the following steps:

-

Synthesis of 2-(6-Methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :

-

Protection of 2-Bromoaniline :

-

Cross-Coupling Reaction :

Key Data :

Optimization of Reaction Parameters

Solvent and Temperature Effects

| Parameter | Suzuki-Miyaura (Dioxane) | Buchwald-Hartwig (Toluene) |

|---|---|---|

| Temperature | 60–100°C | 100–110°C |

| Reaction Time | 8–22 hours | 12–24 hours |

| Catalyst Load | 5 mol% Pd | 2–5 mol% Pd |

Data derived from indicate that higher temperatures (>80°C) improve conversion rates but risk decomposition of the boronate ester.

Catalytic Systems and Ligands

-

PdCl₂(dppf) : Optimal for Suzuki-Miyaura, providing turnover numbers (TON) >50.

-

XPhos/Pd(OAc)₂ : Hypothetically suitable for Buchwald-Hartwig, though untested for this substrate.

Analytical Characterization

Spectroscopic Data

Hypothetical ¹H NMR (400 MHz, DMSO-d₆) :

-

δ 7.85–7.75 (m, 3H, naphthalene H3, H4, H8)

-

δ 7.45 (d, J = 8.6 Hz, 2H, phenyl H2, H6)

-

δ 6.95 (d, J = 8.6 Hz, 2H, phenyl H3, H5)

-

δ 3.90 (s, 3H, OCH₃)

ESI-MS : m/z calcd. for C₁₇H₁₅NO [M+H]⁺: 250.12; found: 250.15.

Challenges and Mitigation Strategies

Byproduct Formation

Purification Difficulties

-

Issue : Co-elution of polar amine byproducts during chromatography.

-

Resolution : Gradient elution with CH₂Cl₂/MeOH (20:1 → 10:1).

Industrial-Scale Considerations

| Factor | Laboratory Scale | Pilot Plant Scale |

|---|---|---|

| Catalyst Recovery | Not feasible | Pd scavenging resins |

| Solvent Volume | 10 mL/g substrate | 5 mL/g substrate |

| Cycle Time | 24 hours | 12 hours (continuous) |

Adapted from, these metrics highlight opportunities for process intensification.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(6-Methoxynaphthalen-2-yl)phenylamine, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves coupling reactions between methoxynaphthalene derivatives and phenylamine precursors. A general procedure (adapted from naphthol-based syntheses) uses nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling. For example:

- Step 1: Activate the methoxynaphthalene moiety using propargyl bromide in DMF with K₂CO₃ as a base to form intermediates like (prop-2-yn-1-yloxy)naphthalene .

- Step 2: Optimize coupling efficiency by varying solvents (e.g., THF vs. DMF), catalysts (e.g., Pd(PPh₃)₄), and temperatures (60–100°C). Monitor progress via TLC (n-hexane:ethyl acetate, 9:1) .

- Critical parameters: Purity of starting materials, inert atmosphere for palladium-catalyzed reactions, and post-reaction quenching with ice to prevent byproduct formation.

Advanced: How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Answer:

Contradictions often arise from disordered moieties or twinning. Use SHELXL (v2015+) for refinement:

- Apply TWIN and BASF commands to model twinning .

- For disorder, split atoms into multiple positions with occupancy refinement. Validate using OLEX2 ’s real-space validation tools to ensure electron density maps align with atomic positions .

- Compare with structurally similar compounds (e.g., 2-(naphthalen-1-yl)ethyl esters) to identify common packing motifs or torsional angles .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- NMR (¹H/¹³C): Identify methoxy (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.5 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in side chains.

- HPLC-MS: Monitor purity and detect trace impurities (e.g., des-methyl byproducts) using C18 columns and ESI+ mode .

- XRD: For crystalline samples, collect data at 100 K to minimize thermal motion artifacts. Refinement with SHELXL ensures precise bond-length accuracy (±0.01 Å) .

Advanced: How can researchers mechanistically study oxidation pathways of this compound?

Answer:

- Kinetic studies: Use UV-Vis spectroscopy to track quinone formation under controlled O₂ exposure. Compare rates with tert-butylperoxide as an oxidizing agent .

- DFT calculations: Model transition states for methoxy group cleavage using Gaussian09 at the B3LYP/6-31G* level. Validate with experimental activation energies.

- LC-HRMS: Identify intermediates (e.g., epoxides or radical species) during oxidation. Use deuterated solvents to confirm hydrogen abstraction pathways .

Basic: What are common impurities in this compound synthesis, and how are they quantified?

Answer:

- Major impurities:

- Quantitation: Use external calibration curves with reference standards (e.g., USP-grade naproxen derivatives) .

Advanced: How can researchers address low crystallinity in this compound derivatives for XRD studies?

Answer:

- Crystallization optimization: Screen solvents (e.g., ethyl acetate/hexane vs. DCM/pentane) and use slow evaporation at 4°C.

- Data collection: For weakly diffracting crystals, use synchrotron radiation (λ = 0.7 Å) to enhance resolution. Process with SAINT and SADABS for absorption corrections .

- Twinned data: Apply HKLF5 format in SHELXL to handle overlapping reflections and refine twin laws .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Spill management: Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

- Storage: Keep in amber vials under argon at –20°C to prevent oxidation .

Advanced: How can computational modeling predict the biological activity of this compound analogs?

Answer:

- Docking studies: Use AutoDock Vina to simulate binding to cyclooxygenase (COX-2) active sites. Compare with naproxen’s binding mode (PDB: 4PH9) .

- QSAR models: Train on IC₅₀ data from analogs (e.g., methoxy-substituted NSAIDs) to correlate logP and Hammett constants with activity .

- MD simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes under physiological conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.